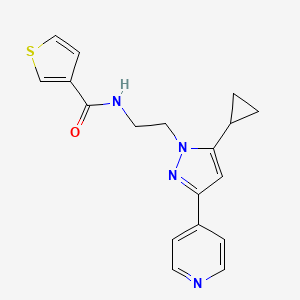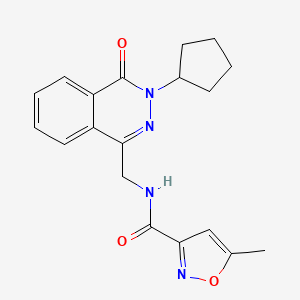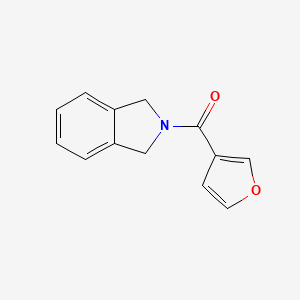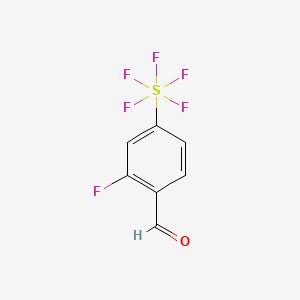![molecular formula C18H24N2O3S B2531759 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2097884-34-7](/img/structure/B2531759.png)
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often explored for their potential therapeutic applications, such as antitumor activities and enzyme inhibition. The specific structure of this compound suggests it may have unique properties and interactions with biological targets due to the presence of a thiophenyl group and a methoxyphenyl group.
Synthesis Analysis
While the exact synthesis of "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" is not detailed in the provided papers, similar urea derivatives have been synthesized and characterized. For instance, the synthesis of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved the use of NMR, ESI-MS, and X-ray diffraction to characterize the structure . This suggests that similar analytical techniques could be employed to synthesize and confirm the structure of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex and is crucial for their biological activity. The crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the molecular conformation and potential interaction sites for biological targets . This type of analysis would be essential for understanding how "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" interacts with its targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, often related to their biological mechanisms of action. For example, the synthesis of pyrimidine derivatives from urea and ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates demonstrates the reactivity of the urea moiety under different conditions . This reactivity could be relevant when considering the potential metabolism and degradation pathways of "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their specific functional groups. The presence of a methoxyphenyl group, as seen in the related compound 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, can affect the compound's lipophilicity and, consequently, its pharmacokinetic properties . Additionally, the presence of a thiophenyl group could contribute to the compound's electronic properties and its binding affinity to biological targets.
Wissenschaftliche Forschungsanwendungen
Biochemical Evaluation and Enzyme Inhibition
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed these compounds as novel acetylcholinesterase inhibitors, highlighting the potential of urea derivatives in biochemical evaluations for enzyme inhibition. The study explored optimizing spacer length and conformational flexibility, indicating the scientific interest in modifying urea compounds for enhanced biological activities (J. Vidaluc et al., 1995).
Chemical Synthesis Methodologies
In the realm of chemical synthesis, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcased the compound's reactivity, forming a basis for synthesizing various substituted products. This study provides a glimpse into the synthetic versatility of urea derivatives, offering pathways for creating a broad range of chemical entities for further research applications (Keith Smith et al., 2013).
Exploration of Biological Activities
Urea and thiourea derivatives have been synthesized and evaluated for their potential pharmacological properties, such as antiparkinsonian activity. This suggests the possibility of exploring "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" for similar biological activities, considering its structural features that align with compounds known for their biological relevance (F. Azam et al., 2009).
Zukünftige Richtungen
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . Therefore, the study and development of new thiophene derivatives, including “3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea”, could be a promising direction for future research.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-18(22,11-15-8-10-24-12-15)13-20-17(21)19-9-7-14-3-5-16(23-2)6-4-14/h3-6,8,10,12,22H,7,9,11,13H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRWYOLWVIZPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NCCC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)
![tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2531677.png)
![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)


![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)





![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)
![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)
